![molecular formula C19H21N5O2 B2447255 1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878413-65-1](/img/structure/B2447255.png)

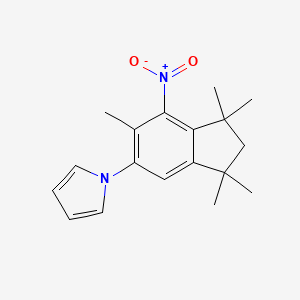

1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

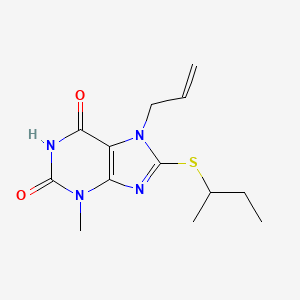

The compound “1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular formula of the compound is C20H21N5O4 . It has an average mass of 395.412 Da and a monoisotopic mass of 395.159363 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 106.6±0.5 cm3 . It has 9 H bond acceptors and 0 H bond donors . It has 5 freely rotating bonds . Its ACD/LogP is 3.54 . Its ACD/LogD (pH 5.5) is 0.59 . Its ACD/LogD (pH 7.4) is 1.56 . Its polar surface area is 89 Å2 . Its polarizability is 42.3±0.5 10-24cm3 . Its surface tension is 54.7±7.0 dyne/cm . Its molar volume is 283.1±7.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Mesoionic Purinone Analogs : Research on mesoionic purinone analogs, closely related to the compound , has shown their synthesis from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in a specific tautomeric form and demonstrate the ability to undergo hydrolytic ring-opening reactions, suggesting unique chemical behavior that could be leveraged in various scientific applications (Coburn & Taylor, 1982).

Oxidative C-N Bond Formation : A study reported the synthesis of complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines via carbon tetrabromide mediated oxidative C-N bond formation. This method, operating under mild and metal-free conditions, highlights a versatile approach to constructing heterocyclic compounds that could have implications for developing new research chemicals or pharmaceuticals (Huo et al., 2016).

Potential Pharmacological Activities

Receptor Affinity and Enzyme Inhibition : Several studies have focused on the synthesis of derivatives of imidazo[2,1-f]purine-2,4-dione and their evaluation for receptor affinity and enzyme inhibitory activities. These compounds were found to interact with serotonin and dopamine receptors, suggesting their potential as frameworks for developing antidepressant and anxiolytic agents. This is indicative of their relevance in neuroscience and pharmacology research (Zagórska et al., 2009), (Zagórska et al., 2016).

Antiviral and Antihypertensive Activity : Another angle of research on related purine derivatives has been their evaluation for antiviral and antihypertensive activities. This demonstrates the broad potential of these compounds in contributing to the development of new therapeutic agents for various diseases (Nilov et al., 1995).

Propiedades

IUPAC Name |

4,6,7,8-tetramethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-12-13(2)24-15-16(20-18(24)21(12)3)22(4)19(26)23(17(15)25)11-10-14-8-6-5-7-9-14/h5-9H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWVEGCPCJGCLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2447174.png)

![(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2447177.png)

![5-Chloro-6-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2447178.png)

![1-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2447183.png)

![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2447184.png)

![2-Chloro-N-[(1-methylsulfonylcyclopentyl)methyl]propanamide](/img/structure/B2447186.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2447188.png)